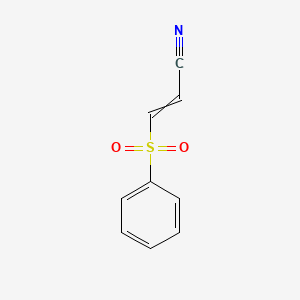
3-(Phenylsulfonyl)prop-2-enenitrile
Übersicht
Beschreibung
3-(Phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a phenylsulfonyl group attached to a prop-2-enenitrile moiety. This compound is known for its electron-deficient nature, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of β-substituted α,β-unsaturated nitriles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)prop-2-enenitrile typically involves the reaction of phenylsulfonyl chloride with acrylonitrile in the presence of a base. One common method is as follows:
Reactants: Phenylsulfonyl chloride and acrylonitrile.
Base: Sodium hydroxide or potassium carbonate.
Solvent: Tetrahydrofuran or dichloromethane.
Temperature: Room temperature to 50°C.
Reaction Time: Several hours to overnight.
The reaction proceeds via nucleophilic substitution, where the phenylsulfonyl chloride reacts with acrylonitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form β-substituted α,β-unsaturated nitriles.
Cycloaddition: Participates in Diels-Alder reactions with dienes to form cycloadducts.
Elimination: Undergoes base-catalyzed elimination to yield α,β-unsaturated nitriles.
Common Reagents and Conditions
Nucleophiles: Pyrrolidine, thiols, alcohols.
Bases: Potassium tert-butoxide, sodium hydroxide.
Solvents: Tetrahydrofuran, dichloromethane.
Temperature: Room temperature to 80°C.
Major Products
β-Substituted α,β-Unsaturated Nitriles: Formed via nucleophilic addition.
Cycloadducts: Result from Diels-Alder reactions.
α,β-Unsaturated Nitriles: Produced through elimination reactions.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfonyl)prop-2-enenitrile is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfonyl)prop-2-enenitrile involves its electron-deficient alkene moiety, which makes it highly reactive towards nucleophiles. The compound acts as a Michael acceptor, facilitating nucleophilic addition reactions. In Diels-Alder reactions, it serves as a dienophile, reacting with dienes to form cycloadducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylsulfonyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(Phenylsulfonyl)prop-2-enamide: Contains an amide group in place of the nitrile.
3-(Phenylsulfonyl)prop-2-enol: Features a hydroxyl group instead of the nitrile.
Uniqueness
3-(Phenylsulfonyl)prop-2-enenitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its analogs. The nitrile group enhances its electron-deficient nature, making it a versatile intermediate in various chemical reactions .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULCLGNLSTLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073257 | |
| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-51-7 | |
| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-fluoro-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7883510.png)
![7-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7883517.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
![methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate](/img/structure/B7883524.png)
![1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B7883531.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
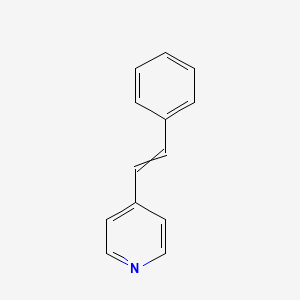
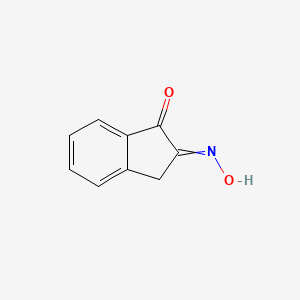
![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)
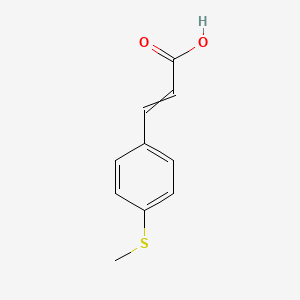
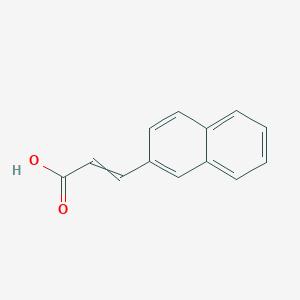
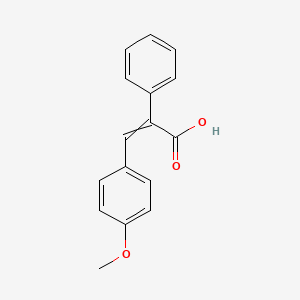
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)
